molecular formula C12H21BN2O2 B1470093 1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2019997-43-2

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1470093
CAS No.: 2019997-43-2
M. Wt: 236.12 g/mol
InChI Key: XSOLSBSVCSWTEM-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a methyl group, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The choice of diketone and reaction conditions can influence the substitution pattern on the pyrazole ring.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a borylation reaction. This can be achieved using a boronic acid or boronate ester in the presence of a suitable catalyst, such as a palladium or copper catalyst.

    Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups. Common reagents for these reactions include halides, amines, and thiols.

    Coupling Reactions: The dioxaborolane group makes the compound a suitable candidate for Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of complex molecular architectures.

    Medicinal Chemistry: The compound’s unique structure and reactivity make it a potential candidate for drug discovery and development. It can be used to synthesize bioactive molecules with potential therapeutic applications.

    Material Science: The compound can be used in the synthesis of functional materials, such as polymers and nanomaterials. Its ability to participate in coupling reactions allows for the incorporation of the compound into larger molecular frameworks.

    Biological Research: The compound can be used as a probe or reagent in biological studies. Its reactivity and functional groups make it suitable for labeling and modifying biomolecules.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In organic synthesis, the compound acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, the compound’s mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can participate in reversible covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Ethyl-3-methyl-4-boronate-1H-pyrazole: This compound lacks the dioxaborolane moiety but retains the pyrazole ring with ethyl and methyl substitutions.

    1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features an imidazole ring instead of a pyrazole ring, with similar substitutions.

    1-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: This compound has a pyrrole ring instead of a pyrazole ring, with similar substitutions.

Properties

IUPAC Name

1-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O2/c1-7-15-8-10(9(2)14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLSBSVCSWTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019997-43-2
Record name 1-ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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